molecular formula C17H20N4O3S B129948 3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide CAS No. 494772-86-0

3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide

Cat. No. B129948
M. Wt: 360.4 g/mol
InChI Key: MOWJKFWTFZWXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions with different organic reagents. For instance, the synthesis of compounds in the first paper was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents . Similarly, the indazole derivatives discussed in the other papers were synthesized by condensation reactions involving isocyanato compounds and 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclisation with hydrazine hydrate .

Molecular Structure Analysis

The crystal structures of the synthesized compounds were determined and reported in the papers. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was found to belong to the monoclinic system with specific lattice parameters . These structural analyses are crucial for understanding the molecular interactions and potential binding mechanisms of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily condensation reactions, which are common in the formation of amide bonds. The reactions are carefully designed to introduce various functional groups that confer the desired biological activities to the final compounds. The papers do not provide detailed reaction mechanisms, but the synthesis pathways suggest a stepwise approach to constructing the complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural data and elemental analysis. The spectral data, including IR, 1H NMR, and MS, support the confirmation of the synthesized compounds' structures. The determination of LD50 values indicates the acute toxicity levels of the compounds, which is essential for assessing their safety profiles . The distinct inhibition of cancer cell proliferation by some of the compounds suggests that they possess specific chemical properties that allow them to interact effectively with biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in synthesizing various derivatives with potential biological activities. For instance, Lu et al. (2017) and Ji et al. (2018) have synthesized similar compounds, focusing on their crystal structures, which is crucial for understanding their interaction with biological targets. These studies provide a basis for the development of compounds with specific biological functions (Lu et al., 2017); (Ji et al., 2018).

Anticancer Potential

The compound exhibits distinct inhibitory effects on the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The synthesis and evaluation of its derivatives have shown promising results in this regard, highlighting the importance of structural modifications to enhance its anticancer properties (Lu et al., 2017); (Ji et al., 2018).

Antibacterial and Antifungal Activities

Several studies have explored the antibacterial and antifungal properties of this compound and its derivatives. The synthesized compounds have been tested against various Gram-positive and Gram-negative bacteria, showing significant potential in the development of new antibiotic and antibacterial drugs (Ahmed, 2007); (Arora et al., 2012).

Heterocyclic Synthesis Applications

The compound is also involved in the synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals. This application is crucial for creating a variety of therapeutic agents, including those with antimicrobial activity (Zaki et al., 2020); (Obrecht & Heimgartner, 1987).

Safety And Hazards

This compound is not intended for human or veterinary use1. It’s important to handle it with appropriate safety measures. For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the supplier.


Future Directions

The future directions of research involving this compound could be diverse, depending on the field of study. Unfortunately, I couldn’t find specific information on future directions in the available resources. However, given the compound’s molecular structure, it could be of interest in various areas of chemical and pharmaceutical research.


Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed and specific information, please refer to scientific literature or databases.


properties

IUPAC Name

3-(carbamoylamino)-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c18-16(22)15-13(20-17(19)23)9-14(25-15)12-3-1-11(2-4-12)10-21-5-7-24-8-6-21/h1-4,9H,5-8,10H2,(H2,18,22)(H3,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJKFWTFZWXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433477
Record name 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide

CAS RN

494772-86-0
Record name 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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